molecular formula C11H13NO2 B11905138 7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one

7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11905138
M. Wt: 191.23 g/mol
InChI Key: DEDCWASLHSIIBC-UHFFFAOYSA-N
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Description

7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an ortho-aminobenzaldehyde with a ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one is used as a building block for synthesizing more complex molecules.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar activities.

Medicine

In medicine, such compounds are explored for their potential therapeutic effects, including their use as antimalarial, antibacterial, and anticancer agents.

Industry

Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets, such as enzymes and receptors, to exert their effects. These interactions can disrupt cellular processes, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Chloroquine: A well-known antimalarial drug.

Uniqueness

7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

7-methoxy-8-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C11H13NO2/c1-7-10(14-2)4-3-8-9(13)5-6-12-11(7)8/h3-4,12H,5-6H2,1-2H3

InChI Key

DEDCWASLHSIIBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCCC2=O)OC

Origin of Product

United States

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